molecular formula C11H14BrNO B13587726 2-(4-Bromo-2-methylphenyl)morpholine

2-(4-Bromo-2-methylphenyl)morpholine

Katalognummer: B13587726
Molekulargewicht: 256.14 g/mol
InChI-Schlüssel: KYBZBVNIDWCKDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromo-2-methylphenyl)morpholine is a chemical compound with the molecular formula C11H14BrNO. It is a morpholine derivative where the morpholine ring is substituted with a 4-bromo-2-methylphenyl group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-methylphenyl)morpholine typically involves the bromination of 2-methylphenylmorpholine. The process begins with the preparation of 2-methylphenylmorpholine, which is then subjected to bromination using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromo-2-methylphenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Bromo-2-methylphenyl)morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(4-Bromo-2-methylphenyl)morpholine involves its interaction with specific molecular targets. The bromine atom and the morpholine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(4-Bromo-2-methylphenyl)morpholine is unique due to the presence of both the bromine atom and the methyl group on the phenyl ring, which imparts distinct chemical and physical properties. This combination of substituents can influence its reactivity, binding affinity, and overall behavior in various applications .

Eigenschaften

Molekularformel

C11H14BrNO

Molekulargewicht

256.14 g/mol

IUPAC-Name

2-(4-bromo-2-methylphenyl)morpholine

InChI

InChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13H,4-5,7H2,1H3

InChI-Schlüssel

KYBZBVNIDWCKDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)Br)C2CNCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.